3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

描述

Molecular Architecture and Connectivity

Core Structural Features

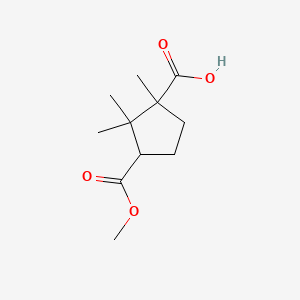

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a bicyclic monoterpenoid derivative featuring a cyclopentane ring substituted with three methyl groups, a methoxycarbonyl ester (-COOCH₃), and a carboxylic acid (-COOH) group. The cyclopentane ring adopts a puckered conformation, with substituents positioned at the 1, 2, and 3 positions (Figure 1).

Table 1: Key Structural Descriptors

Stereochemical Configuration

The compound exhibits chiral centers at the 1 and 3 positions, conferring (1S,3R) absolute configuration. This stereochemistry is critical for its biological interactions and spectral properties. X-ray crystallography of analogous camphor derivatives confirms that such substituents adopt equatorial orientations to minimize steric strain.

属性

IUPAC Name |

3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNNTVXOZWMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298099 | |

| Record name | 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-15-9 | |

| Record name | 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the esterification of a suitable precursor followed by cyclization and functional group modifications

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The use of continuous flow reactors and optimized reaction conditions can help in achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions: 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and carboxylic acid groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

- CAS Registry Number : 306935-15-9

- Molecular Formula : C₁₁H₁₈O₄

- Molecular Weight : 214.262 g/mol

- Key Functional Groups : Cyclopentane core with a carboxylic acid (-COOH) and a methoxycarbonyl (-COOCH₃) substituent at positions 1 and 3, respectively, along with three methyl groups at positions 1, 2, and 2 .

Synthesis: The compound is synthesized via a photoinduced decarboxylative allylation and asymmetric hydrogenation route. A critical step involves treating the (1S,3S)-enantiomer with thionyl chloride in methanol at -78°C, followed by purification to yield a monomethylated product with 98% efficiency .

Applications : Primarily used as a chiral building block in organic synthesis, such as in the preparation of dachachronics acids and desulfated boophiline derivatives .

Comparison with Similar Compounds

Structural Comparison

The target compound shares a cyclopentane backbone with substituted carboxylic acid and carbamoyl/ester groups. Below is a structural analysis of analogous derivatives:

Physicochemical Properties

- Solubility : The methoxycarbonyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to carbamoyl-substituted analogs, which exhibit lower polarity .

- Stereochemical Impact: The (1S,3S)-configuration of the target compound ensures enantioselectivity in synthetic applications, contrasting with racemic mixtures of non-chiral analogs like the ethylcarbamoyl derivative .

生物活性

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, with the CAS number 306935-15-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₈O₄

- Molecular Weight : 214.261 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1CCC(C)(C(O)=O)C1(C)C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anorexigenic effects and potential use in treating obesity. Research indicates that this compound may influence food intake and body weight regulation.

Anorexigenic Properties

Studies have demonstrated that this compound exhibits significant anorexigenic properties. In animal studies involving Beagle dogs and Wistar rats, the administration of the compound resulted in:

- A reduction in food intake by approximately 52% to 53% compared to control animals.

- A decrease in body weight of about 12% to 16% over a five-day period following treatment .

The findings suggest that the compound may act on appetite-regulating mechanisms without substantial toxicity.

Toxicity Profile

The toxicity assessment of this compound indicates a relatively safe profile:

- LD50 (Mouse) :

- Oral: 5 g/kg

- Intraperitoneal: 500 mg/kg

- Intravenous: 125 mg/kg

These values suggest that the compound is well-tolerated at therapeutic doses and does not induce significant adverse effects in animal models .

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized to interact with central nervous system pathways involved in appetite regulation. The absence of nitrogen in its structure distinguishes it from many known anorexigenic agents, which often belong to the amphetamine class .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds and their derivatives. For instance:

- Study on Food Intake :

- Therapeutic Applications :

常见问题

Q. What are the critical considerations for synthesizing 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid with high enantiomeric purity?

Synthesis requires precise control of stereochemistry at the cyclopentane ring and methoxycarbonyl group. Key steps include:

- Chiral catalysts : Use of asymmetric hydrogenation or enzymatic resolution to ensure stereoselectivity .

- Protecting groups : Temporary protection of the carboxylic acid moiety during methoxycarbonyl introduction to prevent side reactions .

- Purification : Chiral HPLC or crystallization with diastereomeric salts to isolate the desired enantiomer. Validate purity via polarimetry or NMR with chiral shift reagents .

Q. How can researchers validate the structural identity of this compound?

A multi-analytical approach is essential:

- NMR spectroscopy : Compare - and -NMR shifts with computational predictions (e.g., DFT) to confirm stereochemistry and substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHO, theoretical 214.12 g/mol) and fragmentation patterns .

- X-ray crystallography : For definitive stereochemical confirmation, if single crystals are obtainable .

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound is prone to hydrolysis of the methoxycarbonyl group under humid conditions. Recommended protocols:

- Storage : Anhydrous environment (desiccator with PO) at -20°C to slow ester hydrolysis .

- Stability testing : Perform forced degradation studies (e.g., exposure to 40°C/75% RH for 14 days) and monitor via HPLC for degradation products like 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid .

Advanced Research Questions

Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC) for this compound?

Contradictions may arise from impurities or residual solvents. Methodological steps:

- Impurity profiling : Use LC-MS to identify co-eluting impurities or degradation byproducts not resolved by HPLC .

- Solvent suppression in NMR : Apply presaturation techniques to eliminate solvent signals masking critical peaks .

- Cross-validation : Compare results with alternative methods (e.g., IR spectroscopy for carbonyl groups) to resolve discrepancies .

Q. What strategies optimize regioselectivity in derivatization reactions involving the cyclopentane core?

The bulky 1,2,2-trimethyl groups hinder electrophilic attack. Approaches include:

- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites .

- Steric maps : Computational modeling (e.g., molecular mechanics) to predict accessible reaction sites on the cyclopentane ring .

- Temperature modulation : Lower reaction temperatures (-78°C) to favor kinetically controlled pathways over thermodynamically favored side products .

Q. How can enantiomer separation be scaled for pharmacokinetic studies?

Transition from analytical to preparative methods:

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

The cyclopentane ring strain and electron-withdrawing methoxycarbonyl group influence reactivity:

Q. How do structural modifications impact biological activity in related cyclopentanecarboxylic acid derivatives?

Key structure-activity relationship (SAR) findings:

- Methoxycarbonyl position : Derivatives with axial substituents exhibit higher receptor binding affinity due to reduced steric hindrance .

- Methyl group substitution : 1,2,2-Trimethylation enhances metabolic stability compared to unsubstituted analogs .

Methodological Challenges and Solutions

Q. What analytical pitfalls occur in quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。